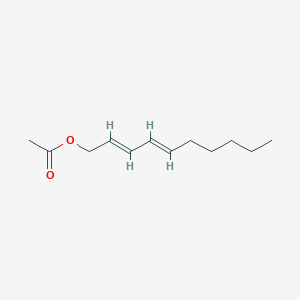
Ast7NQ1gie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ast7NQ1gie, also known as 2,4-decadien-1-ol acetate, (2E,4E)-, is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its achiral nature and the presence of two E/Z centers . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-decadien-1-ol acetate, (2E,4E)-, involves several steps. One common method is the esterification of 2,4-decadien-1-ol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the alcohol to the ester.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
2,4-decadien-1-ol acetate, (2E,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the acetate group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields aldehydes or acids, while reduction produces alcohols.
Scientific Research Applications
2,4-decadien-1-ol acetate, (2E,4E)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the production of various consumer products.
Mechanism of Action
The mechanism of action of 2,4-decadien-1-ol acetate, (2E,4E)-, involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-decadien-1-ol acetate, (2E,4E)-, can be compared with other similar compounds such as:
2,4-decadien-1-ol: This compound lacks the acetate group and has different chemical properties and applications.
2,4-decadien-1-ol acetate, (2Z,4E)-: This isomer has a different configuration at one of the double bonds, leading to variations in its reactivity and uses.
2,4-decadien-1-ol acetate, (2E,4Z)-: Another isomer with distinct properties due to the different arrangement of double bonds.
The uniqueness of 2,4-decadien-1-ol acetate, (2E,4E)-, lies in its specific configuration, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
118026-67-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(2E,4E)-deca-2,4-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-10H,3-6,11H2,1-2H3/b8-7+,10-9+ |
InChI Key |
TUASDYMRVFFGLF-XBLVEGMJSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/COC(=O)C |
Canonical SMILES |
CCCCCC=CC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















